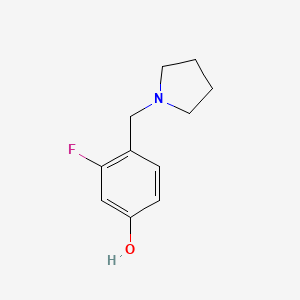

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol

Description

3-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is a fluorinated aromatic compound featuring a pyrrolidine ring connected via a methylene group to the phenolic core. Its molecular formula is C₁₁H₁₃FNO, with a molecular weight of 193.23 g/mol. The fluorine atom at the 3-position and the pyrrolidinylmethyl group at the 4-position confer unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Key applications include:

- Neurological Therapeutics: Derivatives such as PF-03654746 and PF-03654764 (H₃ receptor antagonists) are investigated for Alzheimer’s disease and cognitive disorders .

- Liquid Crystals: Fluorinated pyrrolidine derivatives are used in liquid crystal displays due to their thermal stability and mesogenic behavior .

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

3-fluoro-4-(pyrrolidin-1-ylmethyl)phenol |

InChI |

InChI=1S/C11H14FNO/c12-11-7-10(14)4-3-9(11)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |

InChI Key |

CMALNROIRWHFIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC2=C(C=C(C=C2)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- PF-03654746 incorporates a cyclobutane-carboxamide core, enhancing receptor binding affinity compared to the simpler phenolic structure of the target compound .

- The target compound serves as a precursor, while PF derivatives exhibit direct pharmacological activity.

Antiarrhythmic Agents

Key Differences :

- Changrolin has two pyrrolidinylmethyl groups and a quinazoline ring, increasing structural complexity and bioavailability compared to the mono-substituted target compound .

- The quinazoline moiety in Changrolin enables dual antimalarial and antiarrhythmic activity, unlike the target compound’s role as a synthetic intermediate.

Liquid Crystal Materials

Key Differences :

- The target compound’s pyrrolidinylmethyl group provides greater conformational flexibility than the rigid pyrrole ring in 3-fluoro-4-(pyrrol-1-yl)phenol, influencing mesophase temperature ranges .

- Fluorine content in tetrafluoropyrrole derivatives enhances thermal stability but reduces solubility in organic solvents.

Boronic Acid Derivatives

| Compound Name | Molecular Formula | Key Substituents | Application | References |

|---|---|---|---|---|

| [3-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | C₁₁H₁₄BFNO₂ | Boronic acid at 2-position | Suzuki coupling precursor |

Key Differences :

- The boronic acid group enables cross-coupling reactions, unlike the phenolic hydroxyl group in the target compound .

- Substitution at the 2-position vs. 4-position alters steric hindrance in synthetic applications.

Piperidine/Pyrrolidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.